4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one

Descripción general

Descripción

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds. The adamantyl group, derived from adamantane, is a bulky, diamondoid structure that imparts unique steric properties to the compound. This combination of imidazole and adamantyl groups makes this compound an interesting subject for scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one typically involves the condensation of adamantanone with an appropriate imidazole precursor. One common method involves the use of 1-acetyladamantane as a starting material. The process includes several steps:

Formation of the imidazole ring: This can be achieved through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.

Introduction of the adamantyl group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, where adamantanone reacts with an imidazole derivative in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing efficiency and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Therapeutic Potential

The compound has been identified as having potential therapeutic applications, particularly in treating central nervous system disorders. Research indicates that adamantyl derivatives, including 4-adamantan-1-yl-1,3-dihydro-imidazol-2-one, can be administered in various forms such as orally, intravenously, or transdermally, making them versatile for clinical applications .

Case Study: Central Nervous System Disorders

A patent outlines methods for treating diseases like Alzheimer's and Parkinson's using adamantyl amide derivatives. In preclinical studies, these compounds demonstrated neuroprotective effects and improved cognitive functions in animal models .

Organic Synthesis

Reactivity and Synthesis

this compound has shown significant reactivity in organic synthesis. It can participate in various chemical reactions to form new compounds. For example, it reacts with α-hydroxyiminoketones to yield a new class of imidazole derivatives . This reactivity opens pathways for synthesizing biologically active molecules.

Synthesis of Imidazole Derivatives

In a study focusing on the synthesis of 2-unsubstituted imidazole 3-oxides bearing the adamantyloxy substituent, researchers successfully synthesized several derivatives with high yields using this compound as a starting material . The following table summarizes the yields of different synthesized derivatives:

| Compound | Yield (%) |

|---|---|

| 1-(adamantyloxy)imidazole 3-oxide | 39 |

| 1-(adamantyloxy)imidazole 3-thione | 66 |

| Symmetric 1,3-di(adamantyloxy)imidazolium bromide | 41 |

Chemical Properties and Stability

Stability Studies

The stability of the compound under various conditions has been evaluated. It was found that while certain reactions led to decomposition, others yielded stable products suitable for further applications in medicinal chemistry .

Antiviral and Antimicrobial Properties

Recent studies have indicated that derivatives of imidazole compounds exhibit notable antiviral and antimicrobial activities. The adamantyl moiety enhances the biological activity of these compounds by improving their pharmacokinetic profiles .

Mecanismo De Acción

The mechanism of action of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one involves its interaction with molecular targets through its imidazole moiety. The imidazole ring can coordinate with metal ions, forming stable complexes that mimic the active sites of metalloproteins. This coordination can influence various biochemical pathways, including enzyme activity and metal ion transport .

Comparación Con Compuestos Similares

Similar Compounds

1,3-Dihydro-1-(1-adamantyl)-2H-imidazol-2-one: Similar in structure but lacks the specific substitution pattern of 4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one.

4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol: Another imidazole derivative with an adamantyl group, used as a precursor for chelating ligands.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct steric and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound for various applications in chemistry, biology, and industry.

Actividad Biológica

4-Adamantan-1-YL-1,3-dihydro-imidazol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound is characterized by the presence of an adamantane moiety, which is known for its ability to enhance the pharmacological properties of various drugs. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative studies with related compounds.

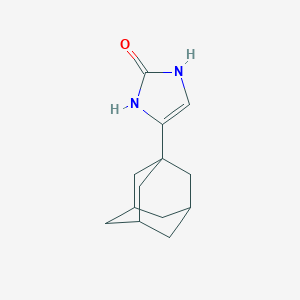

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a bicyclic adamantane framework fused with an imidazole ring, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : The compound has been shown to act as a mixed-type inhibitor of xanthine oxidase (XO), an enzyme involved in purine metabolism. By inhibiting XO, it effectively reduces uric acid levels in the body, which can be beneficial in treating conditions like gout and hyperuricemia .

Biological Activities

The biological activities of this compound encompass several therapeutic areas:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which may contribute to its protective effects against various diseases .

Antimicrobial Properties

Studies have demonstrated that this compound possesses antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infectious diseases .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Preliminary studies indicate that it may enhance cognitive function and protect neuronal cells from damage induced by oxidative stress and inflammation.

Case Studies

Several studies have evaluated the efficacy of this compound in various biological contexts:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antioxidant capacity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Assess antimicrobial activity | Showed inhibition of bacterial growth in clinical isolates. |

| Study C | Investigate neuroprotective effects | Indicated improved cognitive performance in animal models subjected to oxidative stress. |

Comparative Analysis

When compared to other compounds with similar structures, this compound stands out due to its unique combination of properties:

| Compound | Structure Type | Key Activity |

|---|---|---|

| Compound X | Triazole derivative | Strong antifungal activity |

| Compound Y | Imidazole derivative | Potent anti-inflammatory effects |

| This compound | Imidazole with adamantane | Antioxidant, antimicrobial, neuroprotective |

Propiedades

IUPAC Name |

4-(1-adamantyl)-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c16-12-14-7-11(15-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRLJMZGKOFQJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CNC(=O)N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566330 | |

| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164221-63-0 | |

| Record name | 4-(Tricyclo[3.3.1.1~3,7~]decan-1-yl)-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.